Product packaging for Benzylboronic acid pinacol ester(Cat. No.:CAS No. 121074-61-1)

Benzylboronic acid pinacol ester

Cat. No.: B569567
CAS No.: 121074-61-1
M. Wt: 220.312
InChI Key: GWCCPPDUHRLFCL-UHFFFAOYSA-N
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Description

Benzylboronic acid pinacol ester, also known as this compound, is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.312. The purity is usually 95%.
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Properties

CAS No.

121074-61-1

Molecular Formula

C14H20O2

Molecular Weight

220.312

IUPAC Name

2-benzyl-4,4,5,5-tetramethyl-1,3-dioxolane

InChI

InChI=1S/C14H20O2/c1-13(2)14(3,4)16-12(15-13)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI Key

GWCCPPDUHRLFCL-UHFFFAOYSA-N

SMILES

CC1(C(OC(O1)CC2=CC=CC=C2)(C)C)C

Synonyms

BENZYLBORONIC ACID PINACOL ESTER

Origin of Product

United States

Significance of Organoboron Reagents in Modern Synthetic Chemistry

Organoboron compounds have become indispensable in the field of organic synthesis due to their remarkable versatility and reactivity. numberanalytics.com These compounds, characterized by a carbon-boron bond, serve as key building blocks and intermediates in a wide array of chemical transformations, ranging from simple functional group interconversions to the intricate assembly of natural products and pharmaceutical agents. numberanalytics.comthieme.deacs.org The pioneering work of Herbert C. Brown in the mid-20th century laid the groundwork for the extensive application of organoboron chemistry, a contribution for which he was awarded the Nobel Prize in Chemistry in 1979. numberanalytics.com

The utility of organoboron reagents stems from several key characteristics. They are generally stable, often crystalline solids that are tolerant of a wide range of functional groups, a feature that simplifies synthetic planning and execution. thieme.de Furthermore, the carbon-boron bond can be transformed into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds with a high degree of stereochemical control. thieme.deacs.org This predictable reactivity is central to their widespread use.

Perhaps the most celebrated application of organoboron compounds is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, and it has become a cornerstone of modern synthetic chemistry for the construction of biaryl and other conjugated systems. numberanalytics.com Beyond the Suzuki coupling, other important reactions involving organoboron reagents include hydroboration, which introduces a boron-containing group across a double or triple bond, and the Petasis borono-Mannich reaction, a multicomponent reaction that forms amines. numberanalytics.com

Evolution of Benzylboronic Ester Chemistry: a Historical and Current Overview

The development of benzylboronic ester chemistry is a more recent chapter in the broader story of organoboron compounds. Initially, the synthesis of benzylboronic esters, including the pinacol (B44631) ester, often relied on traditional methods such as the reaction of a Grignard reagent with a borate (B1201080) ester. nih.govnih.gov While effective, these methods sometimes had limitations in terms of functional group tolerance.

Over the years, more sophisticated and versatile methods for the synthesis of benzylboronic acid pinacol ester and its derivatives have been developed. These include:

Reductive coupling: A notable advancement involves the reductive coupling of benzyl (B1604629) halides with pinacolborane, which can be enabled by catalytic amounts of magnesium. organic-chemistry.org Electrochemical methods have also been employed for this transformation. organic-chemistry.orgresearchgate.net

C-H Borylation: Transition metal-catalyzed C-H borylation has emerged as a powerful strategy. organic-chemistry.org For instance, iron-catalyzed reactions can selectively target benzylic C-H bonds, offering a direct route to benzylboronic esters from readily available hydrocarbons. organic-chemistry.org

From Benzylic Alcohols: Direct borylation of benzylic alcohols, catalyzed by iodine, provides a transition-metal-free pathway to these valuable compounds. organic-chemistry.org

Hydroboration of Vinylarenes: Chiral nickel complexes can catalyze the enantioselective hydroboration of vinylarenes to produce chiral benzylic boronate esters. organic-chemistry.org

These modern synthetic methods have significantly expanded the accessibility and structural diversity of benzylboronic esters, paving the way for their broader application in synthesis. Current research continues to focus on developing even more efficient, selective, and environmentally benign methods for their preparation. thieme.de

Distinctive Reactivity Profile of Benzylboronic Acid Pinacol Ester Within Organoboron Chemistry

Traditional Synthetic Pathways to Benzylboronic Esters

Established methods for synthesizing benzylboronic esters have historically relied on the reaction of organometallic reagents with boron electrophiles or the transition metal-catalyzed borylation of benzylic precursors.

Grignard Reagent Mediated Formation of Benzylboronic Esters

A classical and widely employed method involves the use of Grignard reagents. soci.org The reaction of a benzylmagnesium halide with a trialkyl borate (B1201080), followed by esterification with pinacol, has been a long-standing approach. However, this method can be complicated by the multiple additions of the Grignard reagent to the borate ester, leading to a mixture of products. google.com

A more refined and efficient approach utilizes pinacolborane (HBpin) as the boron source. escholarship.org The reaction of a pre-formed benzyl Grignard reagent with HBpin at ambient temperature in a solvent like tetrahydrofuran (B95107) (THF) affords the desired this compound in high yields. escholarship.orgorganic-chemistry.org An advantage of this method is the rapid elimination of a hydridomagnesium bromide intermediate, which drives the reaction to completion. escholarship.org

Furthermore, this transformation can be conducted under Barbier-type conditions, where the benzyl halide is reacted with magnesium metal in the presence of pinacolborane. google.comescholarship.org This in-situ generation of the Grignard reagent is particularly beneficial for reactive halides, such as benzylic halides, as it minimizes the formation of Wurtz coupling side products. escholarship.org

Table 1: Grignard Reagent-Mediated Synthesis of Benzylboronic Esters

Benzyl Halide/PrecursorBoron SourceReaction ConditionsYield (%)Reference
Benzyl bromidePinacolboraneMg, THF, ambient temp.High escholarship.org
Substituted benzyl halidesPinacolboraneMg, THF, ambient temp.Good to Excellent organic-chemistry.org

Transition Metal-Catalyzed Borylation of Benzylic Halides

Transition metal catalysis offers a powerful alternative for the synthesis of benzylboronic esters from benzylic halides, providing high efficiency and functional group tolerance. organic-chemistry.org

Palladium complexes have proven to be highly effective catalysts for the cross-coupling reaction between benzylic halides and a boron source. researchgate.net A common method involves the reaction of a benzyl halide with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. researchgate.net

For instance, various benzyl halides can be borylated with pinacolborane using a catalytic amount of PdCl₂(PPh₃)₂ and a base like i-Pr₂NEt to produce the corresponding benzylboronates in good yields. researchgate.net The choice of ligand is crucial for the success of these reactions, with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) also being effective. researchgate.net

More recent advancements have focused on developing highly active palladium catalyst systems that allow for lower catalyst loadings and shorter reaction times. nih.govorganic-chemistry.org These systems often employ specialized phosphine (B1218219) ligands, such as SPhos, in combination with a palladium precursor like PdCl₂(CH₃CN)₂. nih.govorganic-chemistry.org Such methodologies have expanded the substrate scope to include a wider variety of functionalized benzyl halides. nih.govorganic-chemistry.org A decarbonylative borylation of benzylic acids catalyzed by palladium has also been reported as a novel route to benzylboronates. nih.gov

Table 2: Palladium-Catalyzed Borylation of Benzylic Halides

Benzyl HalideBoron SourceCatalyst SystemBaseYield (%)Reference
Various Benzyl HalidesPinacolboranePdCl₂(PPh₃)₂i-Pr₂NEtGood researchgate.net
Aryl and Heteroaryl HalidesPinacolboranePdCl₂(CH₃CN)₂ / SPhosVariesHigh nih.govorganic-chemistry.org

Nickel-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-based systems. organic-chemistry.org Nickel catalysts can effectively mediate the cross-coupling of benzylic electrophiles with boron reagents.

A notable development is the nickel-catalyzed borylation of benzyltrimethylammonium (B79724) salts via C-N bond cleavage. nih.gov This method utilizes a Ni(COD)₂ catalyst with an ICy·HCl ligand and 2-ethoxyethanol (B86334) as a cosolvent to achieve the borylation of both sp² and sp³ C-N bonds, demonstrating good functional group compatibility. nih.gov

Furthermore, nickel catalysis has been successfully applied to the Suzuki-type cross-coupling of arylboronic acids with α-iodoboronates to synthesize a range of primary and secondary benzyl boronic esters under mild conditions. researchgate.net These reactions exhibit a broad substrate scope and high tolerance for various functional groups. researchgate.net The use of bis(pinacolato)diboron as a reductant in nickel-catalyzed couplings of unactivated alkyl halides also presents a viable, though less direct, route. rsc.org

Table 3: Nickel-Catalyzed Synthesis of Benzylboronic Esters

SubstrateBoron SourceCatalyst SystemKey FeaturesReference
Benzyltrimethylammonium SaltsBis(pinacolato)diboronNi(COD)₂ / ICy·HClC-N bond cleavage nih.gov
Arylboronic Acidsα-iodoboronatesNickel catalystSuzuki-type cross-coupling researchgate.net

Advanced and Emerging Synthetic Strategies

Recent research has focused on the development of more atom-economical and sustainable methods for the synthesis of benzylboronic esters, with a significant emphasis on direct C-H activation strategies.

C-H Activation Methodologies for Benzylic Boronation

Direct C-H borylation represents a highly attractive approach as it circumvents the need for pre-functionalized starting materials like halides or organometallics. nih.gov This strategy involves the selective activation and functionalization of a benzylic C-H bond.

Transition metal catalysts, particularly those based on iridium and rhodium, have been instrumental in advancing this field. berkeley.edunih.govnih.gov Iridium-catalyzed borylation, for example, can selectively target benzylic C-H bonds over aromatic C-H bonds under specific conditions. berkeley.edu The use of a silylborane reagent in conjunction with a tailored iridium catalyst containing an electron-deficient phenanthroline ligand has been shown to effectively divert the borylation of methylarenes from the aromatic ring to the benzylic position. berkeley.edu

Cobalt-catalyzed systems have also been developed for the C(sp³)-H borylation of various substituted alkylarenes using B₂pin₂ as the boron source. acs.org These cobalt complexes, bearing α-diimine ligands, are capable of functionalizing primary and secondary benzylic C-H bonds and, in some cases, can lead to polyborylation. acs.org Iron-catalyzed benzylic C-H borylation has also been demonstrated, offering unique selectivity with the use of an amide-based directing group. organic-chemistry.org

Table 4: C-H Activation for Benzylic Boronation

Catalyst SystemSubstrateKey FeaturesReference
Iridium/electron-deficient phenanthrolineMethylarenesSelective for benzylic C-H berkeley.edu
Cobalt/α-diimine ligandSubstituted alkylarenesFunctionalizes primary and secondary C-H bonds acs.org
Iron/amide directing groupAmide-containing substratesDirecting group-controlled selectivity organic-chemistry.org

Electrochemical Synthesis of Benzylboronic Esters

Electrochemical methods provide a green and efficient alternative for the synthesis of benzylboronic esters, avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net One such method enables the transformation of benzylic and allylic alcohols, aldehydes, and ketones into their corresponding boronic esters. organic-chemistry.orgresearchgate.net This electroreductive strategy employs pinacolborane as both an activator and a borylating agent and is applicable to a wide range of substrates, including complex molecules for late-stage functionalization. organic-chemistry.org

Another electrochemical approach involves the synthesis of benzylboronic acids and esters from benzyl halides and a trialkylborate or pinacolborane. researchgate.net Mechanistic studies suggest the anodic oxidation in an undivided cell generates a boron radical species that initiates the hydroboration of olefins through a radical addition process. researchgate.net

Homologation Reactions for Benzylboronate Synthesis

Homologation reactions, which involve the insertion of a one-carbon unit, offer a powerful strategy for the synthesis of benzylboronates from readily available starting materials.

A novel photochemical method allows for the synthesis of substituted benzylboronates through the homologation of boronic acids with N-sulfonylhydrazones. researchgate.netnih.govrsc.orgresearchgate.net This reaction proceeds via the photolysis of the N-tosylhydrazone salt to generate a diazoalkane in situ. researchgate.netrsc.orgresearchgate.net The subsequent geminal carboborylation of the diazoalkane, followed by trapping with pinacol, yields the desired benzylboronate. researchgate.netrsc.orgresearchgate.net A key advantage of this method is that the mild reaction conditions prevent the protodeboronation of the unstable benzylboronic acid intermediate. researchgate.netrsc.org This methodology is applicable to the reaction of alkylboronic acids with N-tosylhydrazones of aromatic aldehydes and ketones, as well as the reaction of arylboronic acids with N-tosylhydrazones of aliphatic ketones. nih.govresearchgate.net The use of a DBU/DIPEA base combination allows for homogeneous reaction conditions that can be adapted to a continuous flow setup. nih.govresearchgate.net

Boronic AcidN-SulfonylhydrazoneReaction ConditionsKey Features
Alkylboronic acidsN-Tosylhydrazones of aromatic aldehydes/ketonesPhotochemical, basic conditionsMild, avoids protodeboronation, applicable to continuous flow
Arylboronic acidsN-Tosylhydrazones of aliphatic ketonesPhotochemical, basic conditionsBroad scope, access to previously unavailable benzylboronates

Palladium catalysis provides a versatile platform for the formal homologation of arylboronic acids to benzylboronic acid pinacol esters (benzyl Bpins). st-andrews.ac.ukacs.orgnih.govchemrxiv.orgresearchgate.net This method utilizes a halomethylboronic acid pinacol ester, such as bromomethyl Bpin, as a carbenoid equivalent. acs.orgnih.govchemrxiv.org The reaction is enabled by a remarkably facile oxidative addition of the halomethyl Bpin to the palladium center, which is attributed to an α-boryl effect. nih.govchemrxiv.org Subsequent chemoselective transmetalation with the arylboronic acid leads to the formation of the benzyl Bpin product without the need for stoichiometric organometallic reagents. acs.orgnih.govchemrxiv.org This strategy provides straightforward access to a wide array of benzyl Bpins from the large pool of commercially available arylboronic acids. st-andrews.ac.ukacs.org The resulting benzyl Bpins can then be used in various cross-coupling reactions to form C-C, C-O, and C-N bonds. st-andrews.ac.ukresearchgate.net

Arylboronic AcidMethylene (B1212753) DonorCatalystKey Features
Various substituted arylboronic acidsBromomethyl BpinPalladium catalystOrganometallic-free, chemoselective transmetalation, broad scope

Transformations of Benzylic Alcohols, Aldehydes, and Ketones to Boronic Esters

The conversion of readily available benzylic alcohols, aldehydes, and ketones into boronic esters provides another important synthetic route.

A stereospecific conversion of benzylic alcohols to pinacol boronic esters can be achieved through a lithiation–borylation methodology. rsc.org This process involves the deprotonation of a carbamate (B1207046) or hindered benzoate (B1203000) derivative of the alcohol, followed by borylation with pinacolborane (H-B(pin)). rsc.org The reaction proceeds with high stereospecificity, allowing for the synthesis of enantioenriched chiral benzylic boronic esters from chiral alcohols. rsc.org

As mentioned in section 2.2.2, an electroreductive approach can also be employed for the transformation of benzylic and allylic alcohols, aldehydes, and ketones into boronic esters. organic-chemistry.orgresearchgate.net This unified method uses pinacolborane as both an activator and an electrophile. organic-chemistry.org

Furthermore, a photoinduced method for the direct oxidation of benzylic boronic esters to aldehydes and ketones has been developed. bohrium.comrsc.org While this is the reverse transformation, the understanding of the mechanism involving α-borylalkyl radicals can provide insights into the synthesis of these compounds. bohrium.comrsc.org

Reductive Coupling Strategies Utilizing Benzyl Halides and Pinacolborane

The synthesis of this compound can be effectively achieved through reductive coupling strategies that involve the reaction of benzyl halides with pinacolborane (HBpin). These methods offer direct routes to this valuable class of organoboron compounds from readily available starting materials.

One notable strategy employs a catalytic amount of magnesium (Mg) metal to facilitate the reductive coupling between benzyl halides and pinacolborane. organic-chemistry.org In this process, pinacolborane serves a dual role; it acts as both a borylating agent (electrophile) and a reducing agent to regenerate an organomagnesium species in situ. organic-chemistry.org This magnesium-catalyzed approach provides a transition-metal-free pathway to benzylboronates. The proposed mechanism, supported by DFT calculations, involves a hydride oxidation pathway. organic-chemistry.org

Traditionally, benzylboronic esters have also been synthesized from the corresponding benzyl halides via the formation of a Grignard reagent, followed by reaction with a trialkyl borate and subsequent esterification with pinacol. nih.gov While effective, this multi-step Grignard-based method can sometimes be less tolerant of certain functional groups compared to more modern catalytic approaches.

Transition metal catalysis also provides powerful tools for the reductive coupling of benzyl halides. For instance, various transition metal complexes can catalyze the borylation of benzyl halides with diboron (B99234) reagents or pinacolborane, although these are often categorized as cross-coupling reactions rather than purely reductive couplings in the context of the magnesium-catalyzed system where HBpin is also the reductant. nih.gov

The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions. The magnesium-catalyzed reductive coupling represents a significant advancement, offering a mild and efficient one-step procedure from benzyl halides to their corresponding pinacol boronates.

Stereoselective Synthesis of Enantioenriched Benzylboronic Esters

The development of methods for the stereoselective synthesis of enantioenriched benzylboronic esters is of paramount importance, as these chiral building blocks are versatile intermediates in asymmetric synthesis. hud.ac.uknih.gov A variety of strategies have emerged, broadly categorized into methods using chiral auxiliaries and catalytic asymmetric methods.

Chiral Auxiliary-Mediated Synthesis

One of the foundational approaches to asymmetric boronic ester synthesis involves the use of chiral diols as auxiliaries. The reaction of organolithium reagents with alkylboronates derived from chiral diols, such as (+)-pinanediol, can proceed with high diastereoselectivity. iupac.org This method allows for the sequential installation of stereocenters with a high degree of control. acs.orgnih.gov

Catalytic Enantioselective Methods

Catalytic approaches offer a more atom-economical and efficient route to chiral benzylboronic esters. Several transition metal-based systems have been developed to achieve high enantioselectivity.

Copper-Catalyzed Borylation: A significant breakthrough involves the copper(I)-catalyzed enantioselective borylation of racemic secondary benzyl chlorides. researchgate.net Using a specific QuinoxP*-type bisphosphine ligand, this kinetic resolution process converts racemic mixtures into valuable chiral benzylboronates with high enantioselectivity. researchgate.net Mechanistic studies suggest the involvement of a benzylic radical intermediate in this transformation. researchgate.net

Rhodium-Catalyzed Hydroboration: Rhodium-catalyzed asymmetric hydroboration of specific alkenes represents another powerful strategy. Allylic and homoallylic phosphonates containing an aryl substituent can be converted to functionalized chiral secondary benzylic boronic esters using pinacolborane. unl.edu This method demonstrates stereoconvergence, where both (E)- and (Z)-isomers of the starting alkene yield the same major enantiomer of the product, a phenomenon attributed to rapid alkene isomerization during the catalytic cycle. unl.edu

Catalyst SystemSubstrate TypeProductEnantiomeric Ratio (er)Yield (%)Ref
[Rh(nbd)₂]BF₄ / Chiral LigandAllylic/Homoallylic PhosphonatesChiral Secondary Benzylic Boronic Estersup to 99:1up to 86 unl.edu
[Rh(cod)Cl]₂ / AgBF₄ / Chiral LigandAllylic/Homoallylic PhosphonatesChiral Secondary Benzylic Boronic EstersNear identical to aboveN/A unl.edu

Dual Photoredox/Nickel Catalysis: A modern and innovative approach employs a dual catalytic system involving photoredox and nickel catalysis. This strategy enables the stereoconvergent, multicomponent cross-coupling of vinyl boronates, alkyltrifluoroborates, and aryl halides to construct enantioenriched benzylic boronic esters. scispace.com This method is notable for its mild reaction conditions and broad substrate tolerance, providing access to complex chiral molecules from commercially available starting materials with high enantioselectivity. researchgate.netscispace.com

Catalyst SystemReactantsProductEnantiomeric Ratio (er)Ref
Photoredox/Nickel CatalysisVinyl Boronates, Alkyltrifluoroborates, Aryl HalidesEnantioenriched Benzylic Boronic Estersup to 98:2 scispace.com

These advanced catalytic systems highlight the rapid progress in the field, providing chemists with a robust toolbox for accessing optically active benzylboronic esters, which are crucial for the synthesis of complex, biologically active molecules. hud.ac.ukresearchgate.net

Nucleophilic Activation of Benzylboronic Esters

Benzylboronic esters, while stable, can be transformed into potent nucleophiles through activation with appropriate Lewis bases. nih.gov This approach circumvents the need for transition metal catalysts in many C-C bond-forming reactions. nih.gov

Lewis Base Activated Boronate Nucleophiles (e.g., Alkyllithium Reagents)

The activation of this compound (BnBpin) is effectively achieved by the irreversible coordination of a strong Lewis base, such as an alkyllithium reagent. nih.govthieme-connect.comnih.gov While common Lewis bases like metal alkoxides fail to promote reactions with electrophiles like benzaldehyde (B42025), alkyllithium reagents successfully form the desired benzylboronate nucleophile. nih.gov Studies have shown that s-butyllithium and n-butyllithium are particularly effective Lewis bases for this transformation. nih.govnih.gov In contrast, other reagents like phenyllithium, methyllithium, and methylmagnesium bromide result in significantly lower yields. nih.gov The activation with s-butyllithium renders the boronic ester nucleophilic, enabling it to react with various electrophiles. nih.gov This activated nucleophile chemoselectively transfers the benzyl group over the s-butyl group from the alkyllithium reagent. nih.gov

The choice of the alkyllithium reagent is critical, as it dictates the efficiency of the transformation. The table below summarizes the effectiveness of different Lewis bases in the reaction between BnBpin and benzaldehyde.

Lewis BaseYield of Alcohol ProductReference
s-ButyllithiumHigh nih.gov
n-ButyllithiumHigh nih.gov
PhenyllithiumLow nih.gov
MethyllithiumLow nih.gov
Methylmagnesium bromideLow nih.gov

Formation and Reactivity of Benzylboronate Species

Upon activation with an alkyllithium reagent like s-butyllithium, a tetracoordinated boronate species is formed. nih.gov This nucleophilic benzylboronate can then react with a wide array of electrophiles, including aldehydes, imines, ketones, and alkyl bromides, without the need for a transition metal catalyst. nih.govthieme-connect.com For instance, the reaction with aldehydes produces benzylated alcohol products in excellent yields. nih.gov The reaction tolerates both electron-donating and electron-withdrawing substituents on aromatic aldehydes and also works with heteroaromatic aldehydes. nih.gov

Further mechanistic studies using 11B NMR are consistent with the formation of a bisalkylboronate intermediate that directly reacts with the electrophile. nih.gov Research has also shown that increasing the amount of alkoxide bases can lead to the full heterolytic cleavage of the C-B bond in benzylic boronates, resulting in the formation of highly nucleophilic benzyl potassium species. chemrxiv.org This enhanced nucleophilicity allows for the construction of various C(sp³)–C(sp³ or sp²) and C–X (X = Si, Ge, Sn, S, Se) bonds. chemrxiv.org

The reactivity extends to branched benzylboronic esters. A secondary branched boronate nucleophile reacts with benzaldehyde to afford the desired product in good yield, albeit as a mixture of diastereomers. nih.gov Even a sterically hindered tertiary benzylboronate nucleophile can react with benzaldehyde. nih.gov However, for reactions with less reactive electrophiles like epoxides and aziridines, a copper catalyst is required to achieve good yields. nih.govthieme-connect.com In these cases, the reaction proceeds with regioselective addition to the less substituted side of the epoxide. nih.gov

Photoredox Activation Mechanisms

Visible-light photoredox catalysis provides a mild and powerful alternative for activating this compound. nih.govcam.ac.uk This method generates open-shell intermediates under gentle conditions, enabling a range of chemical transformations. nih.gov

Lewis Base Adduct Formation in Photocatalyzed Processes

A key strategy in the photoredox activation of benzylboronic esters involves the formation of a redox-active complex with a Lewis base. nih.govresearchgate.net Benzyl boronic esters can undergo single-electron oxidation under photoredox conditions when their vacant p-orbital is engaged by a Lewis base. nih.gov This interaction forms an "ate" complex, which has a lower oxidation potential than the boronic ester alone, facilitating single electron transfer. researchgate.net

A dual catalytic system, employing a photoredox catalyst and a Lewis base catalyst such as quinuclidin-3-ol or 4-dimethylaminopyridine (B28879) (DMAP), can generate carbon radicals from boronic esters. nih.govresearchgate.net The Lewis base catalyst is crucial for the successful conversion of the boronic ester. nih.gov For example, primary benzylic pinacol esters are effectively coupled in the presence of quinuclidin-3-ol, while more sterically demanding secondary benzylic esters require DMAP as the Lewis base catalyst. nih.gov This highlights the importance of the initial complexation between the boronic ester and the Lewis base. nih.gov

Single Electron Transfer (SET) Pathways in Benzylboronate Reactions

The formation of the Lewis base-boronic ester adduct sets the stage for a single electron transfer (SET) event. nih.gov In a typical photocatalytic cycle, the excited state of a photocatalyst oxidizes the electron-rich boronate complex via SET to generate a radical cation. cam.ac.uk This intermediate can then undergo fragmentation to produce a benzylic radical. nih.gov

Mechanistic experiments are consistent with the formation of benzylic radical intermediates through an SET mechanism. nih.gov This pathway has been implicated in reactions where an enantioenriched benzylic boronic ester leads to a racemic product, suggesting the involvement of a configurationally unstable radical intermediate. nih.gov The generation of these radicals via SET allows for their engagement in various C-C bond-forming reactions, such as coupling with electron-deficient olefins in a redox-neutral fashion. nih.gov The process involves the transfer of a single electron from the nucleophile to the substrate, initiating the radical reaction. youtube.com

Involvement of Radical Intermediates in Transformations of Benzylboronic Esters

The generation of radical intermediates is a common feature in many transformations of benzylboronic esters, under both nucleophilic and photoredox activation conditions. nih.govnih.gov These highly reactive species are central to the bond-forming steps of these reactions.

The generation of C-radicals from precursors like benzylboronic esters and their subsequent trapping with reagents such as diborons represents an emerging area in C-B bond formation. rsc.org In photoredox-catalyzed reactions, the mono-deboronation of 1,2-bis-boronic esters generates primary β-boryl radicals. nih.govorganic-chemistry.org These radicals can undergo a rapid 1,2-boron shift to form the more thermodynamically stable secondary radicals. nih.govorganic-chemistry.org This novel 1,2-boron shift, which has been shown to be stereoretentive, allows for the selective transformation at the more hindered position of the boronic ester. nih.govorganic-chemistry.org

Mechanistic studies have confirmed that the reaction is not stereospecific under certain conditions, which is consistent with a single electron transfer (SET) mechanism that generates a racemic benzylic radical. nih.gov For example, in the copper-catalyzed reaction with epoxides, a plausible mechanism involves the homolytic cleavage of the boronate to generate a benzylic radical. nih.gov Similarly, in photoredox catalysis, the generation of carbon-centered radicals from boronic acid derivatives is a key step, although historically they have been underexplored for this purpose due to their high oxidation potentials. nih.gov The use of a dual catalytic system with a Lewis base facilitates the single-electron oxidation required to form these radical intermediates under mild conditions. nih.gov

Intramolecular Migration Pathways in Boronate-Mediated Reactions

Intramolecular migration within boronate complexes represents a sophisticated class of reactions, enabling the construction of complex molecular architectures from simpler precursors. These pathways are particularly relevant in the context of this compound and related arylboron compounds, where the migration of an aryl or alkyl group from boron to an adjacent carbon center is a key bond-forming step. A significant mechanism in this category involves a cascade process initiated by a radical addition, followed by an intramolecular hydrogen atom transfer (HAT), single electron transfer (SET) oxidation, and a concluding 1,2-migration. nih.govresearchgate.netacs.org

This reaction sequence provides an effective method for the alkylation and arylation of secondary and tertiary alkyl radicals. nih.govacs.org The process begins with the in situ formation of a boronate complex by reacting an alkenyl boronic ester with an organolithium reagent, such as an alkyllithium or aryllithium. researchgate.netacs.org This activated boronate complex is then poised for the subsequent cascade.

The sequence is typically initiated by the addition of a carbon-centered radical, often a perfluoroalkyl radical, to the alkene moiety of the boronate complex. nih.govresearchgate.net This addition generates a distal radical anion intermediate. nih.gov Following this, a crucial intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) occurs, relocating the radical center to the α-position relative to the boron atom. nih.govacs.org This step forms an α-radical anion, which is then oxidized via a single electron transfer (SET) mechanism. The final step of the cascade is the 1,2-migration of an alkyl or aryl group from the boron atom to the adjacent, newly formed radical center, yielding a more complex, functionalized organoboronic ester. nih.gov

The versatility of this methodology allows for a divergent approach to synthesis, where the final product can be varied by changing the carbon radical precursor and the organolithium donor used to form the initial boronate complex. nih.govacs.org Research has demonstrated that various substituted aryl lithium compounds can be employed, leading to the efficient migration of different aryl groups.

Research Findings on Aryl Group Migration

Studies have explored the scope of the migrating aryl group by utilizing a range of substituted aryl lithium reagents in the HAT/migration cascade. The results indicate a broad tolerance for various functional groups on the aromatic ring.

Scope of Migrating Aryl Group in 1,2-Boronate Migration nih.govacs.org
Migrating Aryl Group (from Ar-Li)ProductYield (%)Comment
Phenyl6f71Parent unsubstituted system
p-Fluorophenyl6g71Electron-withdrawing group tolerated
p-Chlorophenyl6h75Electron-withdrawing group tolerated
p-Bromophenyl6i72Electron-withdrawing group tolerated
p-Iodophenyl6j65Electron-withdrawing group tolerated
p-Trifluoromethylphenyl6k63Strong electron-withdrawing group tolerated
p-Trifluoromethoxyphenyl6l63Electron-withdrawing group tolerated
p-Tolyl6m71Electron-donating group tolerated
p-Methoxyphenyl6n62Electron-donating group tolerated
m-Tolyl6o73Meta-substitution well-tolerated
m-Fluorophenyl6p69Meta-substitution well-tolerated
o-Tolyl6t50Lower efficiency likely due to steric hindrance

As the data indicates, boronate complexes formed with various para-substituted aryl lithium reagents, including those with halogen, trifluoromethyl, trifluoromethoxy, methyl, and methoxy (B1213986) groups, underwent the migration smoothly to form the corresponding products in good yields. nih.gov Meta-substituted aryl lithium compounds were also found to be effective, delivering the migration products in yields ranging from 53% to 73%. nih.govacs.org However, the reaction involving an ortho-tolyl boronate complex was less efficient, suggesting that steric hindrance can negatively impact the migration step. nih.govacs.org

These intramolecular migration pathways in boronate complexes are powerful tools in synthetic organic chemistry, providing access to highly functionalized organoboronic esters under mild, photochemically-induced conditions. nih.gov

Catalytic Cross Coupling Reactions Involving Benzylboronic Acid Pinacol Ester

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the construction of C(sp²)–C(sp³) bonds. Benzylboronic acid pinacol (B44631) ester is a competent coupling partner in these reactions, enabling the synthesis of a diverse array of diaryl- and aryl-alkane structures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The palladium-catalyzed Suzuki-Miyaura coupling of benzylboronic acid pinacol ester with aryl and vinyl halides or triflates is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. acs.org The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the benzylic group from the boronic ester to the palladium center, and reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. A variety of palladium catalysts, ligands, bases, and solvent systems have been developed to facilitate this transformation, often with high efficiency and broad functional group tolerance. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving optimal results. For instance, palladacycle catalyst precursors have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions, even in aqueous media under aerobic conditions at ambient temperature. researchgate.net The use of specific ligands, such as biarylphosphines, can promote the coupling of challenging substrates, including those prone to decomposition. The stability of pinacol boronic esters compared to boronic acids makes them particularly useful for substrates that are susceptible to protodeboronation. nih.govrsc.org

Below is a table summarizing representative examples of palladium-catalyzed Suzuki-Miyaura coupling reactions involving this compound and its derivatives.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzylic Boronic Esters

Boronic Ester Substrate Coupling Partner Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Product Yield (%)
α-(Benzoylamino)this compound 4-Bromotoluene Pd(dba)₂ (5) XPhos (10) K₂CO₃ Toluene/H₂O N-(1-(4-Tolyl)benzyl)benzamide 95
α-(Acetylamino)this compound 4-Chlorobenzonitrile Pd(dba)₂ (5) XPhos (10) K₂CO₃ Toluene/H₂O N-(1-(4-Cyanophenyl)benzyl)acetamide 91
1-(4-Methoxyphenyl)ethylboronic acid pinacol ester 1-Bromo-4-fluorobenzene Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 1-(1-(4-Fluorophenyl)ethyl)-4-methoxybenzene 85
This compound 4-Bromoanisole PdCl₂(dppf) (3) - Cs₂CO₃ Dioxane 4-Benzylanisole 88

Data compiled from illustrative examples in the cited literature.

Stereospecificity and Stereoselectivity in Suzuki-Miyaura Couplings of Benzylic Boronic Esters

A significant advancement in Suzuki-Miyaura couplings involving benzylic boronic esters is the development of stereospecific reactions. These transformations allow for the control of stereochemistry at the benzylic carbon, providing access to enantioenriched products. The stereochemical outcome of the reaction is highly dependent on the substrate, catalyst system, and reaction mechanism.

A notable example is the stereospecific Suzuki-Miyaura coupling of chiral α-(acylamino)benzylboronic esters. acs.org In the presence of a palladium catalyst and a suitable ligand such as XPhos, these enantioenriched boronic esters react with aryl halides with a high degree of inversion of configuration at the benzylic center. acs.org This invertive pathway is a significant finding, as it provides a predictable method for synthesizing chiral diarylmethanamine derivatives. acs.org

Conversely, stereoretentive couplings have also been achieved. For instance, the palladium-catalyzed Suzuki-Miyaura coupling of enantioenriched secondary benzylic boronic esters can proceed with retention of configuration, leading to the formation of enantiomerically enriched unsymmetrical 1,1',2-triarylethanes with high enantiospecificity. researchgate.net The ability to achieve either inversion or retention of stereochemistry by careful selection of the boronic ester substrate and reaction conditions highlights the versatility of this methodology.

The development of these stereospecific protocols has significantly enhanced the utility of benzylic boronic esters in asymmetric synthesis, enabling the construction of complex chiral molecules with high precision.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have gained prominence as a cost-effective and practical alternative to palladium-catalyzed methods. This compound participates in several important copper-catalyzed transformations, including Chan-Lam type couplings and reactions with strained ring systems.

Chan-Lam Type Couplings with Anilines and Phenols

The Chan-Lam coupling reaction is a powerful tool for the formation of carbon-heteroatom bonds, typically involving the reaction of a boronic acid with an amine or an alcohol. organic-chemistry.orgwikipedia.org While traditionally employing arylboronic acids, recent advancements have extended the scope to include alkylboronic esters, such as this compound. chemrxiv.org However, the coupling of boronic acid pinacol esters, particularly with aryl amines, can be challenging and often results in lower yields compared to their boronic acid counterparts. nih.govresearchgate.net To address this, modified reaction conditions, such as the use of a mixed solvent system of acetonitrile (B52724) and ethanol, have been developed to improve the efficiency of Chan-Lam amination of aryl boronic acid pinacol esters with aryl amines. nih.gov

A significant breakthrough has been the development of a Chan-Lam coupling of secondary and tertiary benzylic boronic esters with primary and secondary anilines. chemrxiv.org This method allows for the selective mono-alkylation of the aniline (B41778) and is a rare example of a transition metal-mediated transformation of a tertiary alkylboron reagent. chemrxiv.org The reaction tolerates a wide range of functional groups on both the boronic ester and the aniline. chemrxiv.org

The Chan-Lam O-cyclopropylation of phenols using potassium cyclopropyltrifluoroborate (B8364958) has been reported, suggesting the feasibility of similar couplings with other alkylboron reagents. nih.gov While specific examples of the direct Chan-Lam coupling of this compound with phenols are less common in the literature, the general principles of the reaction suggest its potential.

Below is a table summarizing examples of copper-catalyzed Chan-Lam couplings of benzylic boronic esters with anilines.

Table 2: Copper-Catalyzed Chan-Lam Coupling of Benzylic Boronic Esters with Anilines | Boronic Ester Substrate | Aniline | Copper Catalyst (mol%) | Base | Solvent | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Phenylethylboronic acid pinacol ester | Aniline | Cu(OAc)₂ (20) | Cs₂CO₃ | Toluene | N-(1-Phenylethyl)aniline | 85 | | 1-Phenylethylboronic acid pinacol ester | 4-Methoxyaniline | Cu(OAc)₂ (20) | Cs₂CO₃ | Toluene | 4-Methoxy-N-(1-phenylethyl)aniline | 88 | | 1-(4-Chlorophenyl)ethylboronic acid pinacol ester | Aniline | Cu(OAc)₂ (20) | Cs₂CO₃ | Toluene | N-(1-(4-Chlorophenyl)ethyl)aniline | 75 | | 1-Phenylpropylboronic acid pinacol ester | 4-Fluoroaniline | Cu(OAc)₂ (20) | Cs₂CO₃ | Toluene | 4-Fluoro-N-(1-phenylpropyl)aniline | 80 | | 1-Indanylboronic acid pinacol ester | 4-Toluidine | Cu(OAc)₂ (20) | Cs₂CO₃ | Toluene | N-Indan-1-yl-4-methylaniline | 91 |

Data compiled from illustrative examples in the cited literature. chemrxiv.org

Reactions with Epoxides and Aziridines

The copper-catalyzed ring-opening of strained three-membered rings like epoxides and aziridines with organoboron reagents represents a valuable method for constructing functionalized molecules. A copper-catalyzed benzylation of epoxides using benzylboronic acid pinacol esters has been developed. nih.gov This reaction proceeds with activation of the boronic ester by an alkyllithium reagent and utilizes copper(I) iodide as the catalyst. nih.gov The transformation exhibits excellent regioselectivity, with the benzyl (B1604629) group adding to the less sterically hindered carbon of the epoxide. nih.gov While the reaction is enantiospecific when using an enantioenriched epoxide, it is not stereospecific with respect to an enantioenriched benzylic boronic ester. nih.gov

Similarly, copper-catalyzed cross-coupling reactions of aziridines with gem-diborylmethane have been reported to yield γ-amino boronic esters. rsc.orgrsc.orgtcichemicals.com This suggests that this compound could also be a suitable nucleophile for the ring-opening of aziridines under similar copper catalysis, providing a direct route to protected 1,2-amino alcohol derivatives.

Below is a table summarizing examples of the copper-catalyzed cross-coupling of this compound with epoxides.

Table 3: Copper-Catalyzed Cross-Coupling of this compound with Epoxides | this compound | Epoxide | Copper Catalyst (mol%) | Additive | Solvent | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Styrene oxide | CuI (10) | s-BuLi | THF | 1,3-Diphenylpropan-2-ol | 85 | | this compound | Propylene oxide | CuI (10) | s-BuLi | THF | 1-Phenylpropan-2-ol | 90 | | 4-Methoxythis compound | Cyclohexene oxide | CuI (10) | s-BuLi | THF | 2-(4-Methoxybenzyl)cyclohexan-1-ol | 82 | | 4-Chlorothis compound | 1,2-Epoxybutane | CuI (10) | s-BuLi | THF | 1-(4-Chlorophenyl)pentan-2-ol | 88 | | 2-Methylthis compound | Glycidyl phenyl ether | CuI (10) | s-BuLi | THF | 1-Phenoxy-3-(2-methylphenyl)propan-2-ol | 79 |

Data compiled from illustrative examples in the cited literature. nih.gov

Other Transition Metal-Catalyzed Cross-Couplings

Beyond palladium and copper, other transition metals have been shown to catalyze cross-coupling reactions involving this compound, expanding the synthetic toolbox for the formation of carbon-carbon bonds.

Nickel-Catalyzed Cross-Couplings: Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for certain cross-coupling reactions. A nickel-catalyzed Suzuki-type cross-coupling of arylboronic acids with α-iodoboronates has been developed to synthesize various primary and secondary benzyl boronic esters. nih.govresearchgate.net Furthermore, nickel-catalyzed C(sp²)–C(sp³) cross-coupling reactions can be achieved through the dual catalytic system of iridium and nickel under photoredox conditions, enabling the arylation of benzyl boronic esters. researchgate.net Nickel catalysis has also been employed for the cross-coupling of redox-active esters with boronic acids, showcasing the versatility of nickel in facilitating C-C bond formation. nih.gov

Rhodium-Catalyzed Cross-Couplings: Rhodium catalysts have been utilized for the C-H functionalization of aromatic compounds with pinacolborane to form aryl- and benzylboronate esters. nih.gov While this is a method for the synthesis of the reagent itself, it highlights the interaction of rhodium with the precursors to this compound. More directly, rhodium has been used in the catalytic asymmetric Suzuki-Miyaura coupling of racemic allyl halides with boronic acids, demonstrating its potential for stereoselective C-C bond formation. nih.gov There are also examples of rhodium-catalyzed additions of secondary benzylboronic esters to aldehydes. nih.gov

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive candidate for catalysis. While direct iron-catalyzed cross-coupling of this compound is not extensively documented, iron has been used to catalyze the benzylic C-H borylation of amides to produce benzylboronic esters. organic-chemistry.org This indicates the potential for developing iron-based catalytic systems for the subsequent cross-coupling of these valuable reagents.

The exploration of these and other transition metals continues to broaden the scope and applicability of this compound in constructing complex molecular architectures.

Nickel-Catalyzed Arylation Reactions

A powerful method for creating C(sp²)–C(sp³) bonds involves a dual catalytic system employing both iridium and nickel catalysts. In this process, this compound serves as the C(sp³) coupling partner. The reaction is typically activated by visible light, where an iridium photoredox catalyst facilitates the generation of a benzyl radical from the boronic ester. This radical then enters a nickel catalytic cycle to couple with an aryl halide.

This dual catalytic approach circumvents issues often associated with traditional cross-coupling methods, such as the need for harsh reaction conditions. The use of boronic esters, which are more soluble in common organic solvents than their corresponding trifluoroborate salts, makes the process particularly suitable for continuous flow systems, allowing for efficient and high-throughput synthesis. The formation of a Lewis acid-base adduct between the boronic ester and a pyridine-derived base has been found to be crucial for the photoredox activation step.

The scope of this reaction is broad, accommodating a variety of substituted aryl and heteroaryl bromides. Electron-donating and electron-withdrawing groups on the aromatic ring of the coupling partner are well-tolerated, leading to the formation of diarylmethane products in good to excellent yields.

Table 1: Scope of Dual Ir/Ni-Catalyzed Arylation of this compound with Aryl Halides

Aryl HalideProductYield (%)
4-Bromobenzonitrile4-(Phenylmethyl)benzonitrile95
Methyl 4-bromobenzoateMethyl 4-(phenylmethyl)benzoate87
4-Bromoacetophenone1-(4-(Phenylmethyl)phenyl)ethan-1-one82
1-Bromo-4-methoxybenzene1-Methoxy-4-(phenylmethyl)benzene75
3-Bromopyridine3-(Phenylmethyl)pyridine68

Rhodium-Catalyzed Additions to Carbonyls and Imines

While rhodium catalysis is a cornerstone of organic synthesis, its application in the direct addition of this compound to carbonyls and imines is not as extensively documented as reactions involving arylboronic acids. However, comparative studies have provided insight into these transformations. For instance, the addition of a branched, secondary benzylboronic ester to an N-tosyl imine has been reported. nih.gov In a non-catalyzed, base-activated reaction, this addition proceeds with a 2:1 diastereomeric ratio. nih.gov Interestingly, a previously reported rhodium-catalyzed version of the same reaction also yielded a 2:1 diastereomeric ratio, but favored the opposite diastereomer. nih.gov This difference in selectivity suggests that the reaction mechanisms are distinct, likely proceeding through open versus closed transition states, respectively. nih.gov

The broader utility of rhodium catalysis is more commonly observed in the conjugate addition of arylboronic acids to α,β-unsaturated carbonyls and imines. nih.govrsc.org The development of highly selective rhodium catalyst systems for these related transformations underscores the potential for future advancements in the more challenging direct additions of this compound.

Iridium-Catalyzed Photoredox Couplings

Iridium photocatalysis provides a mild and efficient pathway for the reductive cross-coupling of this compound with carbonyl compounds and some imines. Under visible light irradiation, an iridium photocatalyst initiates the reaction, enabling the formation of a C(sp³)–C(sp³) bond without the need for stoichiometric organometallic reagents.

This method exhibits broad functional group tolerance. The reaction successfully couples various electronically diverse benzylboronic acid pinacol esters with a range of aldehydes and ketones. researchgate.net For example, p-methoxythis compound couples with p-chlorobenzaldehyde in high yield. researchgate.net The scope extends to substituted benzylboronic esters and a variety of aromatic, heteroaromatic, and aliphatic aldehydes. researchgate.net Ketones are also viable substrates, although they may require longer reaction times or slightly modified conditions. researchgate.net

The proposed mechanism involves the initial single-electron reduction of the excited iridium photocatalyst by a Lewis base, such as 3-quinuclidinol. researchgate.net The resulting highly reducing Ir(II) species then reduces the carbonyl compound to a ketyl radical anion. researchgate.net This radical anion is proposed to attack the this compound, forming a borate (B1201080) radical anion which, after an oxidation and hydrolysis sequence, yields the desired alcohol product. researchgate.net

Table 2: Iridium-Catalyzed Photoredox Coupling of Benzylboronic Esters with Aldehydes

Benzylboronic EsterAldehydeProductYield (%)
This compound4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-phenylethan-1-ol84
4-Methoxythis compoundBenzaldehyde (B42025)1-Phenyl-2-(p-tolyl)ethan-1-ol80
4-(Trifluoromethyl)this compound2-Naphthaldehyde1-(Naphthalen-2-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-ol76
This compoundCyclohexanecarbaldehyde1-Cyclohexyl-2-phenylethan-1-ol65

Cobalt-Catalyzed Hydroboration

In the context of this compound, cobalt catalysis is primarily and extensively utilized for its synthesis rather than its subsequent reactions. The cobalt-catalyzed hydroboration of vinylarenes with pinacolborane (HBPin) is a prominent method for producing these valuable reagents. capes.gov.brrsc.orgnih.govrsc.org This transformation is notable for its tunable regioselectivity, allowing for the synthesis of either branched (Markovnikov) or linear (anti-Markovnikov) boronic esters, depending on the cobalt catalyst system employed.

For instance, specific cobalt complexes bearing bipyridiyl–oxazoline ligands, when activated with a base like sodium tert-butoxide, can catalyze the hydroboration of vinylarenes to afford the branched, secondary (Markovnikov) benzylic boronic esters with high regioselectivity. rsc.orgrsc.org Conversely, other cobalt catalyst systems have been developed that provide the linear, primary (anti-Markovnikov) products with excellent selectivity. capes.gov.brnih.govsci-hub.se These methods are valued for their efficiency, broad functional-group tolerance, and use of a more earth-abundant metal catalyst. capes.gov.brnih.gov

Table 3: Regioselectivity in Cobalt-Catalyzed Hydroboration of Styrene

Cobalt Catalyst SystemProduct TypeRegioselectivity (Branched:Linear)
tBuBPOCoCl2 / NaOtBuMarkovnikov>98:2
(Ph2PPrP(Ph)2)CoCl2 / NaBEt3Hanti-Markovnikov2:>98

Transition-Metal-Free Coupling Processes

This compound can also participate in effective C(sp³)–C(sp³) bond-forming reactions without the need for a transition metal catalyst. A key strategy involves the activation of the boronic ester with an alkyllithium reagent, such as sec-butyllithium (B1581126), to form a more nucleophilic boronate intermediate.

This activated boronate species readily couples with primary alkyl halides, particularly alkyl bromides and iodides, to form the corresponding cross-coupled products. rsc.org Alkyl chlorides and tosylates are generally unreactive under these conditions. rsc.org The reaction demonstrates good chemoselectivity, as the nucleophilic boronate can react selectively with an alkyl bromide in the presence of other electrophilic groups like chlorides or epoxides. rsc.org This method is applicable to primary, secondary, and even tertiary benzylboronic esters. rsc.org

Mechanistic studies, including the lack of stereospecificity in reactions with enantioenriched secondary benzylboronic esters, suggest that the reaction likely proceeds through a single-electron transfer (SET) pathway involving radical intermediates, rather than a direct SN2-type displacement. rsc.org

Table 4: Transition-Metal-Free Coupling of Activated this compound with Alkyl Halides

Alkyl HalideProductYield (%)
1-BromoheptaneOctylbenzene85
1-IodoheptaneOctylbenzene82
1-Bromo-3-phenylpropane1,4-Diphenylbutane78
1-Bromo-4-chlorobutane(4-Chlorobutyl)benzene75

Additions, Functionalizations, and Derivatizations of Benzylboronic Acid Pinacol Ester

1,2-Additions to Carbonyl Compounds (Aldehydes and Ketones)

The addition of the benzyl (B1604629) group from benzylboronic acid pinacol (B44631) ester to carbonyl compounds represents a significant method for the formation of benzylic alcohols.

Chemoselective Benzylation of Aldehydes

A notable application of benzylboronic acid pinacol ester is the chemoselective benzylation of aldehydes. nih.gov By activating the boronic ester with sec-butyllithium (B1581126) (s-BuLi), a nucleophilic boronate species is generated that readily adds to aldehydes. nih.govacs.orgnih.gov This activated nucleophile demonstrates remarkable chemoselectivity, preferentially transferring the benzyl group over the s-butyl group, leading to excellent yields of the corresponding benzyl alcohol products. nih.govacs.orgfigshare.com The inclusion of polar aprotic additives, such as N-methyl-2-pyrrolidone (NMP), can be effective in favoring the desired nucleophilic benzyl addition over side reactions like the formation of benzyl alcohol through β-hydride transfer or air oxidation. nih.gov

This methodology has been successfully applied to a range of aldehydes with varying electronic properties. The reaction proceeds efficiently, even with aldehydes bearing electron-withdrawing groups, which was a limitation in some previously reported rhodium-catalyzed additions of secondary benzylic trifluoroborate salts. nih.gov When secondary benzylic boronic acid pinacol esters are used as the nucleophile, the corresponding secondary alcohols are formed in good yields, typically as a 1:1 mixture of diastereomers, suggesting an open transition state for the addition. nih.gov

Table 1: Examples of Chemoselective Benzylation of Aldehydes Data compiled from multiple research findings.

Aldehyde SubstrateProductYield (%)
Benzaldehyde (B42025)1-Phenyl-2-phenylethanol79
p-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-phenylethanol84
Aldehyde with electron-withdrawing groupCorresponding benzyl alcohol>50

Photoredox Coupling with Carbonyl Compounds

Visible-light-induced photoredox catalysis offers a mild and efficient alternative for the coupling of benzylboronic esters with carbonyl compounds. cam.ac.ukacs.org This method utilizes an iridium photoredox catalyst in the presence of a Lewis base, such as 3-quinuclidinol, to facilitate the cross-coupling reaction under gentle conditions. cam.ac.uk The reaction demonstrates broad functional group tolerance and has been successfully applied to a variety of benzylboronic esters and carbonyl compounds, including ketones and some imines. cam.ac.ukacs.org

The proposed mechanism involves the single electron reduction of the carbonyl compound to a ketyl radical anion, which then attacks the this compound to form a borate (B1201080) radical anion. cam.ac.uk Alternatively, the carbonyl compound could be activated through a boron-oxygen interaction prior to single electron reduction. cam.ac.uk This process avoids the use of strongly basic or highly reactive organometallic reagents. cam.ac.uk Research has shown that more electron-rich benzylboronic esters and secondary benzylic boronic esters tend to provide higher yields, attributed to the increased stability of the corresponding alkyl radicals. d-nb.info

Additions to Imines

The nucleophilic addition of activated this compound to imines provides a direct route to α-branched amines, which are important structural motifs in medicinal chemistry. nih.gov Similar to the benzylation of aldehydes, the boronic ester is activated with s-butyllithium to form a nucleophilic boronate species. nih.govnih.gov This method is compatible with various N-tosyl and N-tert-butanesulfinyl imines, tolerating both electron-donating and electron-withdrawing substituents on the imine. nih.govnih.gov

In reactions with N-tert-butanesulfinylaldimines, good diastereoselectivity has been observed, which is consistent with an open transition state model for the addition. nih.govnih.gov The versatility of this reaction has been further demonstrated through the use of secondary alkylboronic esters as nucleophiles and its application to N-tert-butanesulfinyl trifluoromethylketimine electrophiles. nih.govnih.gov

Table 2: Benzylation of Imines with Activated this compound Data represents typical outcomes from reported studies.

Imine TypeElectrophile ExampleProduct ClassDiastereoselectivity
N-tosylimineN-Tosylbenzaldimineα-Branched AmineNot specified
N-tert-butanesulfinyl imineN-tert-Butanesulfinylbenzaldimineα-Branched AmineGood

Reactions with sp3 Electrophiles (e.g., Alkyl Halides)

This compound can also serve as a nucleophile in transition-metal-free sp3-sp3 carbon-carbon bond-forming reactions with alkyl halides. nih.gov Activation of the boronic ester with an alkyllithium reagent, such as sec-butyllithium, generates a boronate intermediate that can react with primary alkyl bromides and iodides. nih.govnih.gov Alkyl chlorides and tosylates, however, show little to no reactivity under these conditions. nih.gov

The reaction exhibits good chemoselectivity for the alkyl bromide in the presence of other electrophilic functional groups like alkyl chlorides and epoxides. nih.gov Both secondary and tertiary benzylboronic esters have proven to be effective nucleophiles in this transformation. nih.gov Mechanistic studies involving enantioenriched nucleophiles suggest that the reaction likely proceeds through a radical mechanism, as the stereospecificity at the boronate center is not maintained. nih.govnih.gov

Oxidative Transformations of Benzylboronic Esters

The carbon-boron bond in benzylboronic esters is susceptible to oxidation, providing a convenient pathway to synthesize corresponding benzylic alcohols and other oxidized products.

Oxidation to Corresponding Alcohols

The oxidation of this compound to its corresponding alcohol is a well-established and synthetically useful transformation. nih.govst-andrews.ac.uk This reaction is typically carried out using common oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). st-andrews.ac.ukwhiterose.ac.uk This method provides a straightforward route to benzyl alcohols from the corresponding boronic esters. nih.govst-andrews.ac.uk

More recently, a mild, copper-catalyzed method for the oxidation of benzylic boronic esters directly to ketones has been developed, using air as the terminal oxidant. whiterose.ac.uk This process is notably chemoselective, allowing for the oxidation of the C-B bond even in the presence of unprotected alcohol functionalities. whiterose.ac.uk

Conversion to Halogenated Compounds (e.g., Iodides, Bromides, Chlorides)

The transformation of this compound into benzylic halides represents a key functional group interconversion in organic synthesis. While direct conversions are possible, some halogenations proceed via intermediate steps.

The conversion to benzyl iodide can be achieved directly from this compound. nih.gov This transformation provides a valuable route to benzylic iodides, which are versatile intermediates in their own right.

For the synthesis of benzylic bromides and chlorides, a common strategy involves the initial α-bromination of the benzyl boronic ester. This can be accomplished through a visible light-induced C-H bromination reaction, which yields the corresponding α-brominated boronate ester under mild conditions with good functional group tolerance. Following this, the analogous α-chlorinated and α-iodinated benzyl boronic esters can be accessed via a Finkelstein reaction. organic-chemistry.org This two-step approach highlights a powerful method for introducing different halogens at the benzylic position, starting from the readily available this compound.

Amination Reactions

The synthesis of benzylic amines from this compound can be accomplished through several effective methodologies, primarily centered around direct amination and copper-catalyzed cross-coupling reactions.

Direct, stereospecific amination of benzylic pinacol boronates has been achieved using specialized aminating reagents. For instance, the use of an aminoazanium salt of N-methyl morpholine (B109124) (H₂N-NMM) with cesium carbonate as a base provides a practical method for this transformation. nih.gov This approach is notable for its stereospecificity. Another direct method involves the reaction with lithiated methoxyamine, which forms an active "ate" complex with the boronate, facilitating the formation of the primary amine. nih.gov

The Chan-Lam coupling reaction offers a complementary, copper-catalyzed route to benzylic amines. nih.govacs.org This reaction typically involves coupling the benzylboronic ester with a primary or secondary aniline (B41778) in the presence of a copper catalyst, such as copper(II) acetate (B1210297). acs.orgrsc.org The scope of this reaction is broad, tolerating a variety of functional groups on both the boronic ester and the amine coupling partner. rsc.org Both secondary and tertiary benzylic boronic esters can be used, with mono-alkylation of the aniline being the selective outcome. acs.orgrsc.org This method represents a rare example of a transition-metal-mediated transformation involving a tertiary alkylboron reagent. acs.org

Reagent/MethodProduct TypeKey Features
Aminoazanium of N-methyl morpholinePrimary Benzylic AmineStereospecific, transition-metal-free. nih.gov
Lithiated MethoxyaminePrimary Benzylic AmineForms an active "ate" complex. nih.gov
Chan-Lam Coupling (Cu(OAc)₂)Secondary/Tertiary Benzylic AmineCopper-catalyzed, tolerates various functional groups, selective mono-alkylation. acs.orgrsc.org

Protodeboronation of Benzylboronic Esters

Protodeboronation is the process of replacing a boronic ester group with a hydrogen atom. For benzylboronic esters, particularly tertiary ones, this conversion provides an efficient route to synthesize molecules with tertiary alkyl stereogenic centers. rsc.org

While traditional methods using protic acids like propionic acid are effective for many organoboranes, they are often inefficient for the protodeboronation of tertiary benzylic boronic esters, leading to slow conversions and the formation of elimination byproducts. rsc.org More advanced catalytic methods have been developed to address these limitations.

A notable strategy involves a photoredox-catalyzed approach. This method allows for the catalytic protodeboronation of primary, secondary, and tertiary alkyl pinacol boronic esters under mild conditions. nih.gov When combined with a preceding Matteson homologation step, this protocol enables a formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry. nih.gov The reaction is believed to proceed through a radical mechanism, initiated by the oxidation of a boronate complex. nih.gov

The propensity for protodeboronation can also be a competing side reaction under certain conditions. For instance, in the synthesis of benzylboronates via the photochemical homologation of boronic acids with N-tosylhydrazones, the mild reaction conditions are crucial to circumvent the protodeboronation of the unstable benzylboronic acid intermediate. researchgate.netacs.org Similarly, in palladium-catalyzed homologations of arylboronic acids to form benzylic boronic esters, controlling the hydrolysis of the pinacol boronate is important, as the corresponding benzylic boronic acids are often unstable and prone to rapid protodeboronation. organic-chemistry.org

Carbon Homologations and Advanced Derivatization Strategies

Matteson Homologation

The Matteson homologation is a powerful, stereospecific method for extending a carbon chain by one carbon atom through the reaction of a boronic ester with a halomethyl-lithium reagent, typically dichloromethyllithium or bromomethyllithium. nih.govresearchgate.netescholarship.org This reaction proceeds via the formation of a boronate "ate" complex, followed by a 1,2-metallate rearrangement to furnish an α-haloboronic ester. escholarship.org

This methodology has been applied to this compound and its derivatives. For example, a one-carbon Matteson homologation of a substituted this compound using in situ generated bromomethyllithium, followed by oxidation, yields the corresponding primary alcohol. researchgate.netacs.org This sequence effectively inserts a methylene (B1212753) group between the benzylic carbon and the boron atom.

The Matteson reaction is renowned for its high diastereoselectivity, especially when chiral auxiliaries, such as pinanediol, are used on the boron atom. However, reagent-controlled strategies have also been developed that allow for the homologation of achiral pinacol boronic esters with high stereocontrol. The resulting α-chloroboronic esters are configurationally stable and can undergo a second, stereospecific nucleophilic substitution, allowing for the sequential and controlled installation of multiple stereocenters.

Strategies for Geminal Disubstitution on Carbonyls

The synthesis of this compound can be a key step in strategies aimed at the geminal disubstitution of carbonyl compounds. This approach typically begins with the conversion of a ketone or aldehyde into an N-tosylhydrazone. researchgate.netacs.org

The core of the strategy involves the reaction of the N-tosylhydrazone with a boronic acid under photochemical conditions. This process generates a diazoalkane in situ, which then undergoes a carboborylation reaction with the boronic acid to form a new C-C and C-B bond on the carbon atom that was originally the carbonyl carbon. researchgate.netacs.org When this reaction is performed with an arylboronic acid and the N-tosylhydrazone of an aliphatic ketone, the product is a substituted benzylboronic acid, which can be trapped with pinacol to yield the stable this compound. acs.org

The synthetic utility of this method lies in the versatility of the resulting benzylboronate. The C-B bond can be further functionalized in a variety of ways, including oxidation, amination, protodeboronation, or further carbon-carbon bond-forming reactions like the Matteson homologation. researchgate.netacs.org This two-step sequence—carboborylation followed by functionalization of the boronic ester—constitutes a novel method for the geminal difunctionalization of carbonyls, effectively transforming the C=O group into a carbon center bearing two new substituents. researchgate.netacs.org

Starting MaterialKey IntermediateOverall Transformation
Ketone/AldehydeThis compoundGeminal difunctionalization of a carbonyl group. acs.org

Formation of Benzylic Ethers and Amines

The formation of benzylic ethers and amines from this compound is efficiently achieved through copper-catalyzed Chan-Lam cross-coupling reactions. nih.gov This methodology provides a direct and versatile route to these important structural motifs, which are prevalent in many bioactive molecules.

Formation of Benzylic Ethers: The Chan-Lam etherification involves the coupling of this compound with an alcohol or phenol. nih.gov A notable method utilizes copper(II) acetate as the catalyst in the presence of an oxidant, such as di-tert-butyl peroxide, to couple this compound with various aliphatic and aromatic alcohols, producing the corresponding benzyl ethers in good to excellent yields. Substituted benzylboronic esters can also be methoxylated under Chan-Lam conditions to provide tertiary methoxy (B1213986) ethers. researchgate.netacs.org

Formation of Benzylic Amines: Similarly, the Chan-Lam amination couples this compound with amines, typically primary or secondary anilines. nih.govacs.org The reaction is catalyzed by a copper source, often in the presence of a base and an oxidant (frequently oxygen from the air). These conditions are generally mild and demonstrate good functional group tolerance. rsc.org A significant advantage of this method is the selective mono-alkylation of primary anilines, even when using primary benzylic boronic esters. rsc.org The reaction is also applicable to secondary and tertiary benzylic boronic esters, providing a valuable route to sterically hindered amines. acs.org

This unified approach, where a common benzylboronic ester precursor can be divergently coupled with either alcohols or amines, represents a powerful strategy in diversity-oriented synthesis. nih.gov

Coupling PartnerProductCatalyst System (Example)
Alcohols/PhenolsBenzylic EthersCu(OAc)₂ / Di-tert-butyl peroxide
Primary/Secondary AnilinesBenzylic AminesCu(OAc)₂ / Pyridine / Air acs.orgrsc.org

Late-Stage Functionalization in Complex Molecule Synthesis

The ability to introduce chemical modifications during the final stages of a synthetic sequence, known as late-stage functionalization (LSF), is a highly valuable strategy in medicinal chemistry and drug discovery. LSF allows for the rapid generation of structural analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) without the need for de novo synthesis. This compound and its derivatives have emerged as versatile reagents in LSF, enabling the introduction of benzylic and substituted benzylic motifs into complex molecular scaffolds under mild conditions that tolerate a wide array of sensitive functional groups.

Recent advancements have demonstrated the utility of this compound in various LSF strategies, including photoredox catalysis, electroreductive transformations, and transition-metal-catalyzed cross-coupling reactions. These methods leverage the unique reactivity of the C–B bond to forge new C–C bonds on intricate molecules, such as natural products and approved pharmaceuticals.

One prominent approach involves the photoredox-catalyzed generation of radical species from boronic esters. For instance, the activation of alkyl boronic esters through the formation of a redox-active complex with a Lewis base allows for their use in C-C bond-forming reactions. nih.govd-nb.info This strategy has been successfully applied to the modification of bioactive molecules. In a dual catalytic system using a Lewis base and a photoredox catalyst, the peptide drug Ixazomib, which contains a boronic acid moiety, was successfully functionalized, showcasing the method's potential for modifying complex pharmaceuticals. nih.govd-nb.info Similarly, photoredox-catalyzed alkylation reactions assisted by inorganic bases like K₃PO₄ provide a reliable method for the late-stage functionalization of derivatized drug molecules. semanticscholar.org

Electroreductive methods also offer a powerful tool for LSF. The transformation of benzylic alcohols, aldehydes, and ketones into the corresponding boronic esters can be achieved under electroreductive conditions using pinacolborane. organic-chemistry.org This strategy is applicable to a variety of complex substrates, providing a direct route to install the versatile boronic ester group for further diversification. organic-chemistry.org

Furthermore, light-promoted homologation reactions using N-tosylhydrazones have proven effective for incorporating benzylboronate moieties into complex structures. This method has been used for the gram-scale synthesis of drugs and for the modification of natural products like geraniol (B1671447) and (–)-citronellol, demonstrating its practicality and functional group tolerance. researchgate.netrsc.org

The following tables summarize key research findings on the late-stage functionalization of complex molecules utilizing this compound and related precursors.

Table 1: Photoredox-Catalyzed Late-Stage Functionalization of Bioactive Molecules

Starting MaterialBoronic Acid/EsterCatalyst SystemProductYield (%)Reference
Ixazomib derivativeProline-derived α-amino boronic acidLewis Base (Quinuclidin-3-ol) + Photoredox CatalystFunctionalized IxazomibHigh nih.govd-nb.info
Proline derivativeProline-derived α-amino boronic acidLewis Base (Quinuclidin-3-ol) + Photoredox CatalystFunctionalized Proline90% nih.govd-nb.info
Gabapentin derivativeAlkylboronic acidPhotoredox Catalyst + K₃PO₄Alkylated Gabapentin derivative75% semanticscholar.org

Table 2: Light-Promoted Homologation for Natural Product Modification

Starting Material (as N-tosylhydrazone)Boronic AcidReaction ConditionsProductYield (%)Reference
Vanillin-Geraniol derivativeAlkylboronic acidDBU, DIPEA, CH₂Cl₂, 370 nm lightGeraniol-containing boronateGood rsc.org
Vanillin-(–)-Citronellol derivativeAlkylboronic acidDBU, DIPEA, CH₂Cl₂, 370 nm light(–)-Citronellol-containing boronateGood rsc.org

These examples underscore the significant potential of this compound and its precursors as powerful tools for the late-stage functionalization of complex and biologically relevant molecules, thereby accelerating the discovery of new chemical entities with improved properties.

Theoretical and Computational Investigations of Benzylboronic Acid Pinacol Ester Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for mapping the intricate pathways of reactions involving benzylboronic acid pinacol (B44631) ester. By modeling the energies of reactants, transition states, and products, DFT calculations provide a quantitative understanding of reaction feasibility and selectivity.

A notable application of DFT is in elucidating the mechanism of the magnesium-catalyzed reductive coupling of benzyl (B1604629) halides with pinacolborane (HBpin) to form benzylboronates. organic-chemistry.orgresearchgate.net In this reaction, pinacolborane serves a dual role as both an electrophile and a reducing agent, enabling the in-situ regeneration of an organomagnesium species. organic-chemistry.org DFT calculations were instrumental in proposing a "hydride oxidation mechanism" for this process. organic-chemistry.orgresearchgate.net The calculations support a pathway where a hydride is transferred, leading to the formation of the C-B bond and the regeneration of the magnesium catalyst. This computational approach helps to explain how a catalytic amount of magnesium can drive the reaction, a finding that is not immediately obvious from experimental observation alone. organic-chemistry.org

DFT studies have also been employed to understand the chemoselectivity in reactions where multiple outcomes are possible. frontiersin.org For instance, in gold-catalyzed reactions, DFT has been used to evaluate different potential pathways, explaining why one product is formed over others. frontiersin.org Although not focused directly on benzylboronic acid pinacol ester, these studies highlight the power of DFT to predict and rationalize the outcomes of complex catalytic cycles. frontiersin.org Furthermore, DFT has been used to investigate potential rearrangement pathways, such as the 1,2-boron shift, demonstrating its utility in confirming thermodynamically driven pathways and the formation of more stable radical intermediates during certain reactions. maastrichtuniversity.nl

Spectroscopic Characterization of Intermediates (e.g., ¹¹B NMR)

The identification of transient species is crucial for validating proposed reaction mechanisms. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying boron-containing compounds like this compound due to the direct sensitivity of the boron nucleus to its chemical environment. researchgate.netnsf.gov

The chemical shift in ¹¹B NMR is highly indicative of the boron atom's hybridization state. Trigonal (sp²-hybridized) boron atoms, typical in boronic esters, resonate in a distinct region of the spectrum compared to tetrahedral (sp³-hybridized) boronate complexes. nsf.govmdpi.com This difference allows researchers to monitor the progress of a reaction in situ. For example, the conversion of a boronic acid or ester to a boronate complex upon addition of a Lewis base results in a significant upfield shift in the ¹¹B NMR spectrum, providing clear evidence of the change in coordination at the boron center. nsf.gov

In the context of the Suzuki-Miyaura reaction, spectroscopic investigations have been vital for clarifying the role of boronic esters. Kinetic and computational studies have revealed that boronic esters can participate directly in the transmetalation step without prior hydrolysis. nih.gov While attempting to observe pre-transmetalation intermediates, it was noted that the steric bulk of the pinacol group on the boronic ester could prevent the formation of a stable, observable complex with the palladium catalyst at certain temperatures. nih.gov However, with less sterically hindered esters, ¹H NMR spectroscopy revealed changes suggesting the formation of a 4-coordinate boron intermediate, a key insight into the transmetalation mechanism. nih.gov The inability to detect a signal for the α-carbon to the boron in ¹³C NMR spectra is also a known characteristic, attributed to the quadrupole moment of the boron nucleus. rsc.org

Below is a table of representative ¹¹B NMR chemical shifts for this compound and related compounds.

Compound/IntermediateSolvent¹¹B NMR Chemical Shift (δ, ppm)Reference
This compoundCDCl₃~34 rsc.org
Isopropylboronic acid pinacol esterCDCl₃35 rsc.org
(1-methyl, 1-phenyl)ethyl boronic acid pinacolate esterCDCl₃34 rsc.org
Generic Alkyl Boronic Acid Pinacol EstersCDCl₃34.0 - 34.5 (broad singlet) rsc.org

Note: Chemical shifts can vary slightly based on solvent and experimental conditions.

Electrochemical Studies in Mechanistic Elucidation

Electrochemical methods offer a unique approach to both synthesize this compound and to probe its reaction mechanisms. These techniques allow for precise control over redox processes, enabling transformations that can be difficult to achieve with conventional chemical reagents. researchgate.net

A key example is the electrosynthesis of benzylboronic esters via the reductive coupling of benzyl halides and pinacolborane. researchgate.net This reaction is typically performed in an undivided cell using a sacrificial magnesium anode. The proposed mechanism involves the cathodic reduction of the benzyl halide to generate a benzylic radical or anion. Simultaneously, the magnesium anode is oxidized to produce Mg²⁺ ions. researchgate.net The reactive benzylic species then couples with pinacolborane, which acts as the boron source, to yield the final product. organic-chemistry.orgresearchgate.net This electrochemical approach has proven effective even for substrates that are challenging to convert using traditional methods. researchgate.net

Electrochemical studies have also been instrumental in investigating radical-based pathways. For instance, the anodic oxidation of certain boron species can generate boron radicals, which can then initiate hydroboration reactions with olefins in a radical addition process. researchgate.net These studies, often conducted at room temperature, provide a metal-free pathway to organoboron compounds and highlight the ability of electrochemistry to unlock novel reactive intermediates. researchgate.net By analyzing the electrochemical behavior of the reactants and potential intermediates, researchers can gain valuable mechanistic insights into the single-electron transfer events that underpin these transformations. maastrichtuniversity.nl

Substrate Scope, Functional Group Tolerance, and Inherent Limitations

Influence of Electronic and Steric Effects on Reactivity

The reactivity of benzylboronic acid pinacol (B44631) ester and its derivatives is significantly governed by a combination of electronic and steric factors. These effects are particularly evident in nucleophilic addition reactions. For instance, in the addition of benzylboronic acid pinacol ester to activated ketones, electron-donating groups on the trifluoromethyl ketone electrophile can lead to some of the highest product yields. nih.gov The 4-methylbenzylboronic ester has also proven to be a competent nucleophile. nih.gov

Competition experiments have been instrumental in elucidating the hierarchy of reactivity among different electrophiles. In one study, the relative reactivity was determined to be CHF₂ ketone > CF₃ ketone > aldehyde. nih.gov This order suggests that electronic activation is the dominant factor when comparing CF₃ ketones and aldehydes, while steric effects dictate the reactivity difference between CF₃ and CHF₂ ketones. nih.gov The nucleophilicity of boron-ate complexes, formed from boronic esters and aryllithiums, is also influenced by electronic factors; electron-donating groups on the aromatic ring of the boronic ester enhance nucleophilicity. acs.org

The steric environment of the boronic ester itself plays a crucial role. Homologation reactions to form benzylboronates can be sensitive to steric hindrance, with larger substituents on the starting materials sometimes leading to reaction failure. rsc.org Conversely, sterically hindered tertiary benzylboronate nucleophiles have been shown to react successfully with aldehydes like benzaldehyde (B42025). nih.gov

Table 1: Relative Reactivity of Electrophiles with this compound

Electrophile 1Electrophile 2Observed Relative ReactivityControlling FactorCitation
CHF₂ KetoneCF₃ KetoneCHF₂ Ketone > CF₃ KetoneSteric Effects nih.gov
CF₃ KetoneAldehydeCF₃ Ketone > AldehydeElectronic Activation nih.gov

Compatibility with Diverse Functional Groups in Synthetic Transformations

A key advantage of this compound is its compatibility with a wide array of functional groups, which allows for its use in complex molecular settings without the need for extensive protecting group strategies. rsc.orgorganic-chemistry.org This tolerance has been demonstrated across a variety of synthetic transformations, including cross-coupling reactions, homologations, and nucleophilic additions.

The palladium-catalyzed Negishi cross-coupling to form benzylic 1,1-diboronate esters is compatible with numerous functional groups. organic-chemistry.org Similarly, methods for synthesizing benzylboronates through the photochemical homologation of boronic acids tolerate sensitive functionalities such as bromides, nitriles, and even enolizable ketones. rsc.org In nucleophilic addition reactions to activated ketones, this compound shows excellent chemoselectivity, reacting preferentially with the ketone in the presence of esters and amides. nih.gov The development of stereospecific couplings of secondary and tertiary boronic esters has also highlighted their compatibility with esters, azides, nitriles, alcohols, and ethers. acs.org This broad functional group tolerance makes benzylboronic acid pinacol esters valuable intermediates in multi-step synthesis and for the late-stage functionalization of complex molecules. organic-chemistry.orgnih.gov

Table 2: Functional Group Compatibility of this compound in Various Reactions

Reaction TypeTolerated Functional GroupsCitation
Photochemical HomologationBromide, Nitrile, Enolizable Ketone rsc.org
Nucleophilic Addition to KetonesEster, Amide nih.gov
Reductive Three-Component CouplingEster, Nitrile, Alkyl Halide, Epoxide, Acetal, Alkene organic-chemistry.org
Coupling with Aromatics (Secondary/Tertiary Esters)Ester, Azide, Nitrile, Alcohol, Ether acs.org
Iodine-Catalyzed Borylation of AlcoholsVarious functional groups tolerated organic-chemistry.org

Challenges and Future Research Directions

Despite its utility, the application of this compound is not without its challenges, which present active areas for future research.

Achieving high levels of stereocontrol is a significant challenge in reactions involving benzylboronic esters, particularly when new stereocenters are formed. For example, the nucleophilic addition of a secondary benzylic boronic acid pinacol ester to benzaldehyde results in the desired alcohol but as a 1:1 mixture of diastereomers, which is attributed to the reaction proceeding through an open transition state. nih.gov

The Matteson homologation, a method to create α-chiral boronic esters, initially faced challenges with stereoselectivity, which was later improved by the addition of zinc chloride. diva-portal.org More recent advancements include iridium-catalyzed cross-couplings of enantioenriched boronic esters with racemic allylic carbonates, which can generate products with single or vicinal stereogenic centers with high control. acs.org These methods allow for the preparation of any of the four possible stereoisomers of a product with adjacent chiral centers. acs.org However, developing broadly applicable and highly stereoselective transformations remains a key objective in the field. researchgate.netuniovi.es

The reactivity of benzylboronic esters varies significantly based on the substitution at the benzylic carbon. Primary this compound is often considered a more challenging substrate compared to its secondary and tertiary counterparts. nih.gov Studies on boronate nucleophiles have found that species generated from the primary this compound are less nucleophilic than those derived from secondary benzylboronic esters. nih.gov

However, activation with strong bases like s-butyllithium can render even primary benzylboronates sufficiently nucleophilic to react with aldehydes. nih.govacs.org Both secondary and tertiary benzylboronates can be effectively activated to participate in reactions with various electrophiles, including alkyl bromides. nih.gov For instance, a secondary benzylboronate nucleophile reacts with 1-bromopentane (B41390) in high yield, and a tertiary equivalent reacts efficiently with 1-bromoheptane. nih.gov In some coupling reactions, increased steric hindrance at the sp³ carbon of tertiary alkyl substrates can lead to higher yields of the desired coupled products compared to the corresponding secondary substrates. acs.org Understanding and exploiting these reactivity differences is crucial for designing effective synthetic strategies. rsc.orguniovi.es

Table 3: Comparative Reactivity of Benzylboronic Esters

Boronic Ester TypeReaction / ObservationOutcome / YieldCitation
PrimaryNucleophilicity vs. SecondaryLess nucleophilic nih.gov
PrimaryAddition to Benzaldehyde (with s-BuLi)Good yields nih.gov
SecondaryAddition to Benzaldehyde (with s-BuLi)79% yield (1:1 diastereomers) nih.gov
SecondaryReaction with 1-bromopentane84% yield nih.gov
TertiaryAddition to Benzaldehyde (with s-BuLi)69% yield nih.gov
TertiaryReaction with 1-bromoheptane91% yield nih.gov
Tertiary vs. SecondaryCoupling with AromaticsHigher yields for tertiary substrates acs.org

The stability of benzylboronic esters and their precursors is a critical practical consideration. The parent boronic acids are often unstable and susceptible to protodeboronation. rsc.orgacs.org This instability necessitates their conversion to more robust esters, such as the pinacol ester, for isolation and subsequent use. rsc.org The synthesis of benzylboronates via photochemical homologation, for example, circumvents the protodeboronation of the unstable benzylboronic acid intermediate by trapping it in situ with pinacol. rsc.org

Even as pinacol esters, the handling of reactive intermediates derived from them requires care. Activation with alkyllithium reagents generates highly nucleophilic boronate species that must be handled under anhydrous conditions. nih.govacs.org The choice of the boronic ester can also influence stability and reactivity pathways; for instance, neopentyl boronic esters are known to sometimes promote undesired side reactions compared to pinacol esters. researchgate.net Careful control over reaction conditions, particularly avoiding excess moisture, is crucial to prevent the hydrolysis of the pinacol ester back to the less stable boronic acid. acs.org

Compound Index

Advanced Research Perspectives and Future Trajectories

Innovations in Catalytic Systems for Benzylic C-B Bond Transformations

The formation of the benzylic carbon-boron (C-B) bond is a cornerstone for the application of benzylboronic acid pinacol (B44631) ester. Innovations in catalytic systems have been instrumental in enhancing the efficiency, selectivity, and scope of these transformations.

Palladium catalysis has been a mainstay in the synthesis of benzylboronates. Early methods involved the palladium-catalyzed borylation of benzyl (B1604629) halides with pinacolborane. nih.gov More recent advancements have focused on the use of palladium nanoparticles, which can catalyze the reaction of bis(pinacolato)diboron (B136004) with benzyl halides, offering a greener approach. bris.ac.ukresearchgate.net Nucleophilic borylation of benzyl halides with bis(pinacolato)diboron, catalyzed by palladium(0) complexes generated in situ, has also proven to be an effective method, yielding a wide variety of benzylboronates in high yields. rsc.orgd-nb.info

Iridium-catalyzed systems have opened new avenues for benzylic C-H borylation. The use of specific iridium catalysts in combination with a silylborane has enabled the selective borylation of benzylic C-H bonds over the typically more reactive aryl C-H bonds. mdpi.com This represents a significant step towards the direct functionalization of readily available methylarenes. Further refinements in ligand design, such as the use of 2-aminophenanthroline ligands, have led to iridium catalysts that can effect the borylation of unactivated alkyl C-H bonds at room temperature, a previously challenging transformation. cam.ac.uk

Platinum-catalyzed reactions have also contributed to the field. Stoichiometric dehydrogenative B-H/C(sp³)-H benzylic borylation reactions have been observed within the coordination sphere of a platinum(II) complex at room temperature. bris.ac.ukresearchgate.net These studies provide fundamental insights that are relevant to the development of catalytic methylarene diborylation.

The following table summarizes key catalytic systems for benzylic C-B bond formation:

Catalyst SystemSubstratesBorylating AgentKey FeaturesReference
PdCl₂(PPh₃)₂ / iPr₂NEtBenzyl halidesPinacolboraneGood yields for various benzyl halides. nih.gov
Palladium Nanoparticles in PEGBenzyl halidesBis(pinacolato)diboronSolvent-free, ligandless conditions. bris.ac.ukresearchgate.net
Pd(dba)₂ / (4-MeOC₆H₄)₃P / KOAcBenzyl halidesBis(pinacolato)diboronHigh yields for a wide variety of benzylboronates. rsc.orgd-nb.info
Iridium complex / SilylboraneMethylarenesSilylboraneSelective borylation of benzylic C-H bonds. mdpi.com
(κ²-P,N)Pt(η³-benzyl) complexMethylarenesPinacolborane or CatecholboraneStoichiometric dehydrogenative borylation at room temperature. bris.ac.ukresearchgate.net

Development of Novel Reaction Types and Methodologies for Benzylboronic Esters

Beyond established cross-coupling reactions, researchers are actively developing novel reaction types and methodologies that leverage the unique reactivity of benzylboronic esters.

Dehydrogenative borylation has emerged as a powerful strategy for the direct conversion of C-H bonds to C-B bonds. As mentioned, platinum and iridium catalysts have shown promise in the dehydrogenative borylation of methylarenes. mdpi.combris.ac.ukresearchgate.net This approach is highly atom-economical as it avoids the pre-functionalization of the starting material.

Homologation reactions provide a means to construct benzylboronates from simpler precursors. A notable example is the photochemical homologation of boronic acids with N-sulfonylhydrazones. nih.govwiley-vch.dersc.org This method involves the light-promoted generation of a diazoalkane, which then reacts with the boronic acid to form the homologated benzylboronic ester. This transformation is particularly valuable as it allows for the synthesis of substituted benzylboronates that may be difficult to access through other means. The stereospecific homologation of boronic esters using chiral carbenoids has become a powerful tool for the asymmetric synthesis of complex molecules. nih.govbris.ac.ukrsc.orgd-nb.infobris.ac.uk

Electrochemical methods are also gaining traction for the synthesis of benzylboronic esters. An electrochemical reductive coupling between benzylic halides and pinacolborane or trialkyl borates offers a mild and environmentally friendly alternative to traditional methods that often rely on stoichiometric metals. organic-chemistry.org

Applications in Complex Natural Product and Bioactive Molecule Synthesis

The true test of a synthetic methodology lies in its ability to facilitate the construction of complex and biologically relevant molecules. Benzylboronic acid pinacol ester and its derivatives have proven to be invaluable intermediates in the total synthesis of several natural products and bioactive compounds.

A key strategy that highlights the utility of boronic esters is the iterative stereospecific homologation developed by Aggarwal and co-workers. This methodology allows for the controlled, chain extension of boronic esters with high stereofidelity. This has been instrumental in the total synthesis of complex polyketide natural products.

For instance, the total synthesis of (–)-conglobatin E , a macrodiolide natural product, was achieved in 12 steps, where the stereocenters were installed via boronic ester homologation with an enantiopure carbenoid precursor. bris.ac.uk Similarly, the proposed structure of the polyacetate natural product mycapolyol E , which contains ten 1,3-related hydroxyl stereocenters, was synthesized using a polyboron strategy involving regio- and stereospecific homologation of a 1,2-bis(boronic ester). bris.ac.uknih.gov

The stereospecific conversion of boronic esters into enones using methoxyallene (B81269) has been applied to the 14-step total synthesis of the enone-containing polyketide 10-deoxymethynolide . nih.gov Furthermore, the concise total synthesis of the 14-membered macrolactone Sch725674 was accomplished in nine steps, featuring a desymmetrizing enantioselective diboration and a regio- and stereoselective homologation of the resulting 1,2-bis(boronic ester). d-nb.info

These examples underscore the power of boronic ester chemistry in assembling complex stereochemical arrays, which are common motifs in many natural products. rsc.orgbris.ac.ukmedchemexpress.com

Integration of Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of this compound is no exception. fishersci.at Researchers are actively seeking to develop more sustainable methods for the synthesis and application of these valuable reagents.

One approach is the use of mechanochemistry , where reactions are carried out by grinding the reactants together in the absence of a solvent. A facile and environmentally benign method for the formation of boronic acid esters from the corresponding boronic acids and diols has been reported using this technique. d-nb.info

Electrochemical synthesis offers another green alternative, as it replaces chemical oxidants and reductants with electricity. nih.gov The electrochemical synthesis of benzylboronic esters from benzylic halides and a boron source is a prime example of this approach. organic-chemistry.org

The use of greener solvents is also a key aspect of sustainable chemistry. The development of catalytic systems that can operate in environmentally benign solvents or even under solvent-free conditions, such as the use of palladium nanoparticles in polyethylene (B3416737) glycol (PEG), is a significant advancement. bris.ac.ukresearchgate.net

Furthermore, the development of catalytic methods that are highly atom-economical, such as dehydrogenative borylation, aligns with the core principles of green chemistry by minimizing waste generation. Photocatalytic methods, which utilize light as a renewable energy source, also contribute to the greening of benzylboronate synthesis. wiley-vch.dersc.org

Emerging Roles in Photoredox Catalysis and Radical Chemistry beyond Current Applications

Photoredox catalysis and radical chemistry have revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions. This compound has emerged as a key player in this area, with its applications continuing to expand.

The activation of boronic esters under photoredox conditions has been a significant breakthrough. It has been shown that the formation of an adduct with a pyridine-derived Lewis base is crucial for the photoredox activation of boronic esters, enabling their use in C(sp²)-C(sp³) coupling reactions. This strategy has been successfully applied in dual iridium- and nickel-catalyzed cross-coupling reactions.

Benzylboronic esters can serve as precursors to benzyl radicals under photoredox conditions. These radicals can then participate in a variety of transformations. For example, a reductive cross-coupling reaction of benzylboronic esters with carbonyl compounds has been achieved using visible-light induced iridium-catalyzed photoredox conditions. researchgate.net This method displays wide functional group tolerance and can be scaled up using continuous flow photoreactors.

The generation of alkyl radicals from readily available alkyl boronic esters, including benzylic variants, has been a challenge due to their high oxidation potential. However, recent studies have shown that activation of these esters with a base, such as MeOLi, can facilitate the generation of alkyl radicals under photocatalysis conditions. This opens the door for their use in a wider range of radical-based transformations.

The future of this compound in this domain lies in the development of new activation modes and the discovery of novel radical-radical cross-coupling partners. This will undoubtedly lead to the construction of even more complex molecular architectures under mild and sustainable conditions. researchgate.net

Q & A

Q. Basic

  • ¹¹B NMR : Confirms boronate ester formation (δ ~30–35 ppm).
  • ¹H/¹³C NMR : Identifies aryl/benzyl protons and pinacol methyl groups.
  • FT-IR : B-O stretches (~1350–1310 cm⁻¹) and C-B vibrations (~660 cm⁻¹) validate structure .

How do computational methods (e.g., DFT) complement experimental data in analyzing boronic ester reactivity?

Advanced
DFT predicts bond dissociation energies, radical stabilization, and transition states. For example, calculations on protodeboronation pathways rationalize the preference for radical vs. ionic mechanisms. Experimental NMR and kinetic data align with computed intermediates, aiding mechanistic validation .

What strategies enhance enantioselectivity in allylboration reactions using α-substituted allylboronic esters?

Advanced
In situ generation of borinic esters via nBuLi/TFAA treatment reverses inherent Z-selectivity to high E-selectivity (>90% ee). Monitoring by ¹¹B NMR confirms borinic ester intermediates, enabling stereocontrol in tertiary aldehyde reactions .

How does the solubility profile of this compound influence reaction design?

Basic
Its insolubility in water necessitates polar aprotic solvents (THF, DMF). For aqueous-phase reactions (e.g., Suzuki in H₂O/EtOH), micellar catalysis or phase-transfer agents (e.g., CTAB) improve compatibility .

What challenges arise in catalytic protodeboronation of alkyl boronic esters, and how are they addressed?

Advanced
Protodeboronation of tertiary alkyl boronic esters often suffers from low efficiency. Radical-based pathways using Mn(dpm)₃ or photoredox catalysts (e.g., Ir(ppy)₃) under blue light enable selective C–B bond cleavage, avoiding carbocation rearrangements .

How is this compound applied in synthesizing bioactive peptidomimetics?

Advanced
It serves as a key intermediate in coupling reactions for opioid receptor agonists. For example, Suzuki coupling with bromo-substituted tetrahydroisoquinolines generates benzyl-pendant intermediates, which are deprotected and functionalized via peptide coupling .

What emerging applications leverage the unique reactivity of boronic esters in organic synthesis?

Q. Advanced

  • Anti-Markovnikov hydromethylation : Formal addition of CH₃ groups to alkenes via Ni-catalyzed chain walking.
  • C–H borylation : Directed functionalization of aromatic systems using Ir catalysts .

How are insoluble byproducts managed in large-scale Suzuki reactions?

Basic
Silica gel filtration removes Pd residues, while sequential washes (NaHCO₃, brine) eliminate inorganic salts. For intractable precipitates, sonication or centrifugation improves phase separation .

How do contradictory data on Suzuki coupling yields inform reaction optimization?

Advanced
Discrepancies in yields (e.g., 40–70% for similar substrates) highlight the impact of trace moisture, oxygen, or ligand purity. Rigorous drying of solvents/substrates and glovebox techniques improve reproducibility .

What safety protocols are critical when handling this compound?

Q. Basic

  • Use PPE (gloves, goggles) to avoid irritation (Xi hazard).
  • Conduct reactions in well-ventilated areas; avoid inhalation (S23).
  • Store away from oxidizers due to flammability (flash point >230°F) .

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